5,5-dimethyl-2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]cyclohexane-1,3-dione
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Overview
Description
5,5-dimethyl-2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane ring substituted with a trifluoromethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]cyclohexane-1,3-dione typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through the reaction of 2-chloro-5-trifluoromethylpyridine with appropriate amines.
Cyclohexane Ring Formation: The cyclohexane ring is formed by the reaction of appropriate diketones under specific conditions.
Coupling Reaction: The final step involves coupling the pyridine ring with the cyclohexane ring through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the cyclohexane ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Substitution: Products include substituted pyridine derivatives.
Scientific Research Applications
5,5-dimethyl-2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]cyclohexane-1,3-dione has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its unique structure and reactivity.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Materials Science: It is used in the synthesis of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in various pathways . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-aminoethyl-5-trifluoromethylpyridine
- 5,5’-bis(trifluoromethyl)-2,2’-bipyridine
- **5-(trifluoromethyl)dibenzothiophenium trif
Properties
IUPAC Name |
5,5-dimethyl-2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-14(2)5-11(21)10(12(22)6-14)8-20-13-4-3-9(7-19-13)15(16,17)18/h3-4,7-8H,5-6H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTABZRSXYFCAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=NC=C(C=C2)C(F)(F)F)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=NC=C(C=C2)C(F)(F)F)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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